molecular formula C17H13F2N3OS B2941117 1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034597-93-6

1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No. B2941117
CAS RN: 2034597-93-6
M. Wt: 345.37
InChI Key: BTHJKBYSLUJNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, commonly known as DFP-10917, is a synthetic compound that belongs to the class of pyridine-containing ureas. This compound has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism Of Action

DFP-10917 inhibits the activity of PLK1 by binding to its ATP-binding site. This leads to the inhibition of PLK1-mediated phosphorylation of downstream targets, which are involved in cell division. The inhibition of PLK1 activity ultimately leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
DFP-10917 has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit tumor growth in animal models. However, the exact biochemical and physiological effects of DFP-10917 are still under investigation.

Advantages And Limitations For Lab Experiments

DFP-10917 has several advantages for lab experiments. It has shown potent anticancer activity in various cancer cell lines and animal models. It is also a selective inhibitor of PLK1, which makes it a promising candidate for cancer therapy. However, DFP-10917 has some limitations as well. It is a synthetic compound, which makes it difficult to obtain in large quantities. Also, its pharmacokinetic properties are not well understood, which limits its clinical application.

Future Directions

DFP-10917 has the potential to become a valuable tool in cancer research and therapy. Future research should focus on improving the synthesis method to obtain the compound in larger quantities. The pharmacokinetic properties of DFP-10917 should also be investigated to determine its suitability for clinical use. Additionally, the development of analogs of DFP-10917 could lead to the discovery of more potent and selective PLK1 inhibitors.

Synthesis Methods

DFP-10917 can be synthesized using a multistep process. The first step involves the synthesis of 4-(2,6-difluorophenyl)pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)ethylamine to obtain the desired intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the final product, DFP-10917.

Scientific Research Applications

DFP-10917 has shown promising results in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFP-10917 exerts its anticancer effects by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. PLK1 is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and cell death.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-12-3-1-4-13(19)16(12)22-17(23)21-10-11-6-7-20-14(9-11)15-5-2-8-24-15/h1-9H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHJKBYSLUJNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

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